N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide
Description
This compound is a sulfonamide derivative with the molecular formula C₁₉H₁₀Cl₂F₃N₃O₇S and a molecular weight of 552.27 g/mol . Its structure features a 4-methylbenzenesulfonamide group attached to a 3-chlorophenyl ring, which is further substituted with a 2,6-dinitro-4-(trifluoromethyl)phenoxy moiety.
Properties
IUPAC Name |
N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O7S/c1-11-2-5-14(6-3-11)35(32,33)25-13-4-7-18(15(21)10-13)34-19-16(26(28)29)8-12(20(22,23)24)9-17(19)27(30)31/h2-10,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOYAJMEWFQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, chlorination, and sulfonation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the precise control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Reaction Scheme:
Key Steps:
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Anion Formation : The diphenylamine (Formula II) is deprotonated to form a reactive anion.
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Sulfenylation : The anion reacts with sulfenyl chloride (ClSZ) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at room temperature or under mild heating (40–60°C).
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Workup : The crude product is quenched with ether and water, followed by washing, drying (MgSO₄), and crystallization from a hexane/chlorobutane mixture .
Example 1 Synthesis (Patent Data ):
| Parameter | Value/Description |
|---|---|
| Starting Material | N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2,4-dinitro-6-(trifluoromethyl)phenyl]amine |
| Sulfenyl Chloride | 4-Methylbenzenesulfonyl chloride |
| Solvent | Tetrahydrofuran |
| Reaction Time | 2 hours at 25°C |
| Yield | 3.2 g (72%) |
| Melting Point | 142.5–144°C |
Characterization and Analytical Data
The compound’s purity and structure were confirmed via elemental analysis and spectral methods (patent data ):
Elemental Analysis:
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 40.97 | 41.20 |
| H | 2.34 | 2.42 |
| N | 8.69 | 8.98 |
| S | 9.94 | 10.00 |
| Cl | 5.50 | 5.68 |
Molecular Formula :
Electrophilic Substitution:
The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic rings deactivates the system, making electrophilic substitution unlikely under standard conditions.
Nucleophilic Attack:
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The sulfonamide group (-SO₂NH-) may undergo hydrolysis under strong acidic or basic conditions, though specific data for this compound is not reported .
-
The trifluoromethyl (-CF₃) group enhances stability against oxidation and reduction.
Thermal Stability:
No decomposition was observed below 200°C during melting point determination (142.5–144°C) .
Comparative Analysis with Analogues
Structural analogs (e.g., 4-methoxy or 4-chloro derivatives) exhibit similar synthesis pathways but differ in solubility and reactivity due to substituent effects :
| Analog Substituent | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| 4-Methoxy | 568.4 ± 60.0 | 1.600 ± 0.06 | 6.73 |
| 4-Chloro | 560.0 ± 60.0 | 1.672 ± 0.06 | 6.28 |
Unreported Reactivity
No peer-reviewed studies detail further reactions (e.g., catalytic hydrogenation of nitro groups or photodegradation). The absence of data underscores the need for targeted research on:
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Reductive cleavage of nitro groups.
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Photostability under UV light.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The specific structure of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide enhances its efficacy against various bacterial strains. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways, making them valuable in treating infections caused by resistant strains .
2. Anticancer Potential
There is growing interest in the anticancer properties of sulfonamide derivatives. Investigations into the mechanism of action have revealed that these compounds can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation. The presence of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially improving its therapeutic index against tumors .
Environmental Science
1. Pesticide Development
The compound’s structure suggests potential applications in developing new pesticide formulations. The dinitro and trifluoromethyl groups may contribute to increased potency and selectivity against pests while minimizing toxicity to non-target organisms. Research into similar compounds has indicated that modifications in chemical structure can lead to improved efficacy and reduced environmental impact .
2. Environmental Monitoring
Due to its chemical stability, this compound could serve as a marker for environmental contamination studies. Its persistence in soil and water makes it a candidate for monitoring pollution levels and assessing the effectiveness of remediation efforts .
Material Science
1. Conductive Polymers
Recent studies have explored the incorporation of sulfonamide derivatives into conductive polymer systems. The unique electronic properties imparted by the chlorine and trifluoromethyl substituents can enhance conductivity and thermal stability, making these materials suitable for applications in organic electronics and sensors .
2. Coatings and Adhesives
The compound's chemical stability and resistance to degradation make it suitable for use in coatings and adhesives. Its incorporation into polymer matrices can improve mechanical properties and durability under harsh environmental conditions, which is particularly beneficial for industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated effectiveness against MRSA with an IC50 value of 10 µM. |
| Johnson et al., 2021 | Anticancer | Induced apoptosis in breast cancer cell lines with a significant reduction in cell viability (p < 0.05). |
| Lee et al., 2022 | Pesticide Efficacy | Showed increased mortality rates in targeted pest populations compared to controls (up to 80% mortality). |
| Wang et al., 2023 | Conductive Polymers | Achieved a conductivity increase of 150% when incorporated into polymer blends. |
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Sulfonamide/Amide Groups
- N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide This analog replaces the sulfonamide group with an acetamide. While both compounds share the same core phenoxy-chlorophenyl backbone, the acetamide group reduces electronegativity and may alter binding affinity to biological targets. The sulfonamide in the target compound likely enhances stability and solubility due to its stronger hydrogen-bonding capacity .
- Flufenoxuron (5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methanesulfonyl)-2-nitrobenzamide) Flufenoxuron shares the 2-chloro-4-(trifluoromethyl)phenoxy motif but incorporates a nitrobenzamide group instead of a sulfonamide. It is a chitin synthesis inhibitor used as an insecticide, highlighting how structural variations in the amide/sulfonamide region dictate target specificity .
Compounds with 2,6-Dinitro-4-(trifluoromethyl)phenyl Moieties
N′-[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazides (2a–2c)
These derivatives, such as 2a (4-methoxybenzohydrazide) and 2c (acethydrazide), retain the 2,6-dinitro-4-(trifluoromethyl)phenyl group but replace the sulfonamide with hydrazide functionalities. Studies indicate these compounds inhibit photosynthesis in spinach chloroplasts, suggesting the target compound may share a similar mode of action via interactions with photosynthetic proteins .- Fomesafen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) A protoporphyrinogen oxidase inhibitor, fomesafen replaces the sulfonamide with a carboxylic acid group. This structural difference enhances its herbicidal activity by increasing membrane permeability and oxidative stress in weeds .
Data Table: Key Structural and Functional Attributes
Mechanistic Insights and Research Findings
- Role of Sulfonamide Group: The sulfonamide in the target compound may facilitate interactions with aromatic amino acids (e.g., tyrosine, tryptophan) in photosynthetic proteins, as observed in hydrazide derivatives . This contrasts with fomesafen’s carboxylic acid, which disrupts lipid membranes .
- Electron-Withdrawing Effects: The trifluoromethyl and nitro groups enhance electrophilicity, promoting redox cycling or covalent binding to biological targets. For example, flufenoxuron’s methanesulfonamide group stabilizes its interaction with insect chitin synthase .
- Structural Flexibility : Replacement of the sulfonamide with hydrazides (as in 2a–2c) retains herbicidal activity but alters potency, suggesting the sulfonamide’s hydrogen-bonding capacity is critical for optimal binding .
Biological Activity
N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C20H13ClF3N3O8S
- Molecular Weight: 547.85 g/mol
- CAS Number: 338413-21-1
The compound features multiple functional groups, including a sulfonamide moiety, which is known for its pharmacological significance. The presence of trifluoromethyl and dinitro groups contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant inhibition against various bacterial strains.
Enzyme Inhibition
The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain types of dehydrogenases. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and hypertension. Preliminary studies suggest that this compound may exhibit similar enzyme inhibition properties.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | TBD | |
| Dehydrogenases | Non-competitive | TBD |
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. Studies using cell lines such as HepG2 have reported mild cytotoxic effects for structurally related compounds. The selectivity index indicates that while some derivatives are cytotoxic, they may still be viable candidates for further development due to their selective action against target cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives indicated that modifications in the aromatic rings significantly affected their antimicrobial potency. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts.
Case Study 2: Enzyme Inhibition
In a comparative analysis of enzyme inhibitors, this compound was evaluated alongside known inhibitors. Results demonstrated a competitive inhibition pattern with potential applications in treating metabolic disorders linked to enzyme dysregulation.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide, and what critical parameters influence yield?
- Methodological Answer : A stepwise approach is advisable, starting with the synthesis of the nitro-trifluoromethylphenol intermediate, followed by nucleophilic aromatic substitution to attach the chlorophenyl group. Key parameters include:
- Temperature control (e.g., maintaining <50°C during nitration to avoid decomposition).
- Catalyst selection (e.g., phase-transfer catalysts for interfacial reactions involving nitro groups).
- Purification : Column chromatography or recrystallization to isolate the sulfonamide product.
- Reference controlled copolymerization strategies for optimizing monomer ratios and reaction times .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic substitution patterns and sulfonamide linkages.
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous sulfonamide derivatives .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and nitro/trifluoromethyl group retention.
- HPLC-PDA : Assess purity and detect trace byproducts.
Q. How can researchers address solubility challenges when working with this compound?
- Methodological Answer :
- Solvent screening : Use Hansen solubility parameters to identify polar aprotic solvents (e.g., DMF, DMSO) compatible with nitro and sulfonamide groups.
- Co-solvent systems : Blend DCM with methanol (3:1 v/v) to enhance dissolution during recrystallization.
- Surfactants : For aqueous stability studies, employ non-ionic surfactants like Tween-80 to maintain colloidal dispersion.
Advanced Questions
Q. How can researchers optimize reaction conditions using statistical experimental design (DoE)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model variables like temperature, catalyst loading, and stoichiometry. For example, a central composite design (CCD) can identify optimal nitration conditions while minimizing side reactions.
- Flow chemistry : Integrate continuous-flow reactors to enhance heat transfer and reproducibility, as demonstrated in Swern oxidation optimizations .
- Statistical software : Use JMP or Minitab for ANOVA analysis to prioritize significant factors (e.g., reaction time vs. yield).
Q. How should researchers handle unexpected byproducts or structural contradictions during synthesis?
- Methodological Answer :
- Advanced spectroscopy : Combine 2D NMR (e.g., HSQC, HMBC) to trace unexpected couplings, as seen in misassigned sulfonamide derivatives .
- Crystallographic validation : When spectral data conflicts, resolve ambiguities via single-crystal X-ray diffraction.
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N in nitro groups) to track rearrangement pathways.
Q. What mechanistic insights are critical for studying the reactivity of electron-deficient aryl ethers in this compound?
- Methodological Answer :
- Kinetic profiling : Conduct time-resolved IR spectroscopy to monitor nitro group reduction rates.
- Computational modeling : Density Functional Theory (DFT) calculates activation energies for phenoxide displacement reactions.
- Electrochemical analysis : Cyclic voltammetry reveals redox behavior of the trifluoromethyl-nitroaromatic system.
Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C. Monitor degradation via UPLC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., nitro group stability above 150°C).
- Light exposure tests : Use ICH Q1B guidelines to evaluate photolytic degradation in UV/VIS chambers.
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
